1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)-
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Overview
Description
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)- is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the reaction of nitriles with hydroxylamine to form amidoximes, which are then cyclized to produce the oxadiazole ring . The base-mediated one-pot synthesis is a common method, which includes three sequential steps:
- Base-promoted intermolecular addition of hydroxylamine to nitrile to form amidoxime.
- Treatment of the amidoxime with an aldehyde to form 4,5-dihydro-1,2,4-oxadiazole.
- Oxidation of the 4,5-dihydro-1,2,4-oxadiazole using another aldehyde to afford the final 1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Conversion of dihydro-oxadiazoles to fully unsaturated oxadiazoles.
Reduction: Reduction of oxadiazoles to their corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Aldehydes are commonly used as oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anti-infective agents, anticancer drugs, and anti-inflammatory compounds
Materials Science: Employed in the development of high-energy materials and polymers with unique properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazoles often involves the inhibition of specific enzymes or receptors. For example, some oxadiazole derivatives inhibit thymidylate synthase, preventing DNA synthesis and exhibiting antitumor activity . Other derivatives may act as receptor antagonists or agonists, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different nitrogen positions.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different chemical properties and applications.
Uniqueness
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)- is unique due to its trifluoromethyl groups, which enhance its stability and biological activity. This makes it a valuable compound for drug design and materials science .
Properties
CAS No. |
62457-66-3 |
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Molecular Formula |
C16H10F6N2O |
Molecular Weight |
360.25 g/mol |
IUPAC Name |
2,3-diphenyl-5,5-bis(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10F6N2O/c17-15(18,19)14(16(20,21)22)23-13(11-7-3-1-4-8-11)24(25-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
PPPUPOZMCLGYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(ON2C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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